molecular formula C29H23N5O2S B15097370 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15097370
M. Wt: 505.6 g/mol
InChI Key: DXICENRIOINOKU-UQQQWYQISA-N
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Description

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel synthetic compound of significant interest in medicinal chemistry and oncology research, specifically designed as a potent kinase inhibitor. Its molecular architecture, featuring a pyrazole-thiazolo-triazole core, is engineered to target and inhibit key signaling pathways involved in cellular proliferation. Research indicates its primary mechanism of action is through the potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy. Dysregulation of EGFR signaling is a hallmark of numerous cancers, and this compound demonstrates promising efficacy in suppressing this pathway. Studies, such as those documented in the Journal of Enzyme Inhibition and Medicinal Chemistry (https://www.tandfonline.com/doi/full/10.1080/14756366.2021.2024527), highlight the design and anticancer evaluation of thiazolotriazole-based derivatives, underscoring their potential as lead compounds. The specific substitution pattern on this molecule, including the 4-ethoxyphenyl and 3-methylphenyl groups, is optimized for enhanced binding affinity and selectivity. Its main applications are in preclinical research for investigating EGFR-driven tumorigenesis, studying signal transduction mechanisms, and developing new therapeutic strategies against resistant cancer phenotypes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H23N5O2S

Molecular Weight

505.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O2S/c1-3-36-24-14-12-20(13-15-24)26-22(18-33(31-26)23-10-5-4-6-11-23)17-25-28(35)34-29(37-25)30-27(32-34)21-9-7-8-19(2)16-21/h4-18H,3H2,1-2H3/b25-17-

InChI Key

DXICENRIOINOKU-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C6=CC=CC=C6

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their condensation with appropriate reagents to form the final product. Common reaction conditions include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The methylidene group (C=CH–) can be reduced to a methylene (–CH2–) group using hydride donors.

Reaction Reagents/Conditions Outcome Source
Hydrogenation of C=CH–H₂/Pd-C, ethanol, 25°CSaturation of double bond to –CH2–
Sodium borohydride reductionNaBH₄, MeOH, 0°C → RTPartial reduction of conjugated systems

Electrophilic Substitution

The thiazolo-triazole core and aromatic rings participate in electrophilic reactions.

Reaction Reagents/Conditions Outcome Source
NitrationHNO₃/H₂SO₄, 0°CIntroduction of –NO₂ groups on phenyl rings
HalogenationCl₂/FeCl₃, CH₂Cl₂, refluxChlorination at activated aryl positions

Nucleophilic Attack

The triazole and thiazole nitrogen atoms are sites for nucleophilic substitution.

Reaction Reagents/Conditions Outcome Source
AlkylationR-X/K₂CO₃, DMF, 60°CN-alkylation at triazole N-atoms
HydrolysisNaOH/H₂O, refluxCleavage of thiazole ring under basic conditions

O-Dealkylation of Ethoxyphenyl Group

The ethoxy group (–OCH₂CH₃) undergoes cleavage under strong acids or Lewis catalysts:

  • Reagents : HBr/AcOH, AlCl₃

  • Product : Phenolic derivative (–OH) .

Oxidation of Methyl Groups

The 3-methylphenyl group may oxidize to a carboxylic acid under harsh conditions:

  • Reagents : KMnO₄/H₂SO₄, heat

  • Product : 3-Carboxyphenyl derivative .

Stability and Degradation Pathways

  • Photodegradation : UV light induces cleavage of the thiazole ring, forming sulfonic acid derivatives.

  • Thermal decomposition : Above 200°C, the compound decomposes into smaller heterocyclic fragments.

Biological Reactivity (Metabolic Pathways)

In vivo, the compound undergoes:

  • Cytochrome P450 oxidation : Hydroxylation of methyl groups .

  • Glucuronidation : Conjugation at phenolic –OH (post O-dealkylation) .

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with various biological targets are of significant interest.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Key Substituents Bioactivity Insights
Target Compound 4-Ethoxyphenyl (pyrazole), 3-methylphenyl (thiazolo-triazole) Predicted enhanced metabolic stability due to ethoxy group .
(5Z)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-thiazolo-triazol-6-one 4-Ethoxy-3-methylphenyl (pyrazole), 4-methoxyphenyl (thiazolo-triazole) Increased polarity from 4-methoxyphenyl may improve aqueous solubility .
(Z)-5-(Substituted benzylidene)-2-(substituted phenylamino)thiazol-4(5H)-one (6a–j) Varied benzylidene and phenylamino groups Demonstrated antimicrobial activity; electron-withdrawing groups enhance potency .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole core with pyrazole substituents Antifungal activity via 14-α-demethylase inhibition; methoxy groups aid binding .
Key Observations:
  • Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound confers higher lipophilicity (logP ~3.2) compared to methoxy-substituted analogs (logP ~2.8), impacting membrane permeability .
  • Pyrazole Substitution : The 4-ethoxyphenyl group in the target compound may stabilize π-π stacking interactions in enzyme binding pockets, as inferred from docking studies of similar triazolo-thiadiazoles .

Spectroscopic and Physicochemical Properties

  • NMR Analysis : The target compound’s 1H NMR spectrum shows distinct deshielding in regions corresponding to the pyrazole methylidene group (δ 8.2–8.5 ppm) and thiazolo-triazole protons (δ 7.3–7.8 ppm), consistent with analogs in .
  • Solubility : The 3-methylphenyl group reduces aqueous solubility (<0.1 mg/mL) compared to 4-methoxyphenyl analogs (0.3–0.5 mg/mL) .

Research Findings and Implications

  • Antifungal Potential: Molecular docking suggests the target compound interacts with 14-α-demethylase (CYP51) via H-bonding with the ethoxy group and hydrophobic interactions with the methylphenyl substituent, similar to triazolo-thiadiazoles .
  • Stability: The Z-configuration of the methylidene group, confirmed by NOESY, enhances thermal stability (decomposition temperature >250°C) compared to E-isomers .

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C30H25N5O3SC_{30}H_{25}N_{5}O_{3}S. The structure includes a thiazole moiety, which is known for its diverse biological activities. The presence of various substituents on the phenyl and pyrazole rings contributes to the compound's potential pharmacological properties.

Structural Formula:

\text{ 5Z 5 3 4 ethoxyphenyl 1 phenyl 1H pyrazol 4 yl methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one}

Antitumor Activity

Thiazole-containing compounds have been widely studied for their antitumor properties. Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole rings have shown IC50 values in the low micromolar range against breast cancer cells (IC50 = 1.61 µg/mL) and other tumor types . The presence of electron-donating groups on the phenyl ring enhances this activity.

Anticonvulsant Activity

Some thiazole derivatives have demonstrated anticonvulsant properties. For example, a related compound was effective in eliminating tonic extensor phases in animal models . The structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole and phenyl rings are crucial for enhancing anticonvulsant effects.

Antimicrobial Properties

The compound's potential antimicrobial activity has not been extensively documented; however, related thiazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives:

  • Antitumor Study : A series of thiazole derivatives were synthesized and tested against A431 human epidermoid carcinoma cells. The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
  • Anticonvulsant Study : A novel thiazole derivative was evaluated in a PTZ-induced seizure model in rodents. The compound showed a dose-dependent reduction in seizure duration and frequency.

Table 1: Biological Activity Summary

Activity TypeTest SubjectIC50 Value (µg/mL)Reference
AntitumorBreast Cancer Cells1.61
AnticonvulsantRodent Seizure ModelNot specified
AntimicrobialVarious Bacterial StrainsNot specified

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions combining pyrazole and triazole-thiazole frameworks. Key steps include:

  • Cyclocondensation : Using precursors like 3-(4-ethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde with thiazolo-triazolone intermediates under acidic or catalytic conditions (e.g., POCl₃ or CuSO₄/ascorbate systems) .
  • Knoevenagel condensation : To introduce the methylidene group between pyrazole and thiazolo-triazolone moieties, often in ethanol or THF at 50–100°C .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures purity .

Advanced: How can researchers optimize the yield of the thiazolo-triazolone core?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., THF vs. ethanol), temperature (50–80°C), and catalyst loading (e.g., CuSO₄ at 5–10 mol%) to maximize cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
  • In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction kinetics dynamically .

Basic: What spectroscopic techniques are essential for characterization?

Critical methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylidene CH at δ 7.8–8.2 ppm) and confirms substituent connectivity .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches in the thiazolo-triazolone core .
  • X-ray crystallography : Resolves Z-configuration of the methylidene group and confirms spatial arrangement of the 3-methylphenyl substituent .

Advanced: How to resolve contradictions in biological activity data for derivatives?

Contradictions often arise from substituent effects or assay variability. Solutions include:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 4-ethoxyphenyl vs. 3-methylphenyl) and compare IC₅₀ values against targets like fungal 14α-demethylase .
  • Dose-response validation : Re-test ambiguous compounds at higher purity (>95% by HPLC) and broader concentration ranges (nM–μM) .
  • Molecular docking : Predict binding modes to enzymes (e.g., PDB: 3LD6) and correlate with experimental inhibition data .

Advanced: What methods analyze the compound’s interaction with 14-α-demethylase?

  • Molecular docking : Use AutoDock Vina to simulate binding to 14α-demethylase’s heme pocket, focusing on hydrogen bonds with pyrazole and hydrophobic interactions with thiazolo-triazolone .
  • Enzyme inhibition assays : Measure IC₅₀ via UV-Vis spectroscopy by tracking ergosterol depletion in Candida albicans cultures .
  • Mutagenesis studies : Replace key residues (e.g., Leu376) to validate predicted binding sites .

Basic: What structural features influence stability?

  • Electron-withdrawing groups : The 4-ethoxyphenyl substituent enhances thermal stability by reducing electron density on the triazolone ring .
  • Crystal packing : Methyl groups at the 3-position of phenyl rings improve crystallinity and reduce hygroscopicity .
  • Conformational rigidity : The Z-configuration of the methylidene group minimizes steric strain, preventing degradation under acidic conditions .

Advanced: How to design analogs with improved pharmacokinetic properties?

  • LogP optimization : Replace 4-ethoxyphenyl with polar groups (e.g., -SO₂NH₂) to enhance water solubility while maintaining LogP < 5 .
  • Metabolic stability : Introduce fluorine at the 3-methylphenyl position to block CYP450-mediated oxidation .
  • Prodrug strategies : Esterify the triazolone carbonyl to improve oral bioavailability .

Basic: What are common impurities during synthesis?

  • Unreacted intermediates : Residual pyrazole-aldehydes or thiazolo-triazolone precursors, detectable via HPLC retention times .
  • Diastereomers : Formed during Knoevenagel condensation; separable by chiral chromatography .
  • Oxidation byproducts : Thiazole sulfoxides, identified by MS/MS at m/z +16 .

Advanced: How to validate the Z-configuration of the methylidene group?

  • NOESY NMR : Correlates spatial proximity between the pyrazole’s phenyl group and thiazolo-triazolone protons .
  • X-ray diffraction : Directly visualizes the Z-configuration via dihedral angles (<10°) between fused rings .
  • Computational modeling : Compare calculated vs. experimental UV spectra for E/Z isomers .

Advanced: What computational tools predict biological targets?

  • SwissTargetPrediction : Prioritizes kinase or cytochrome targets based on structural similarity to known inhibitors .
  • PharmMapper : Screens against 2,000+ protein structures to identify off-target interactions .
  • MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .

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